REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:7][CH2:6][CH:5]([CH:8]([OH:11])[CH2:9][CH3:10])[CH2:4][CH2:3]1>C(OC)(C)(C)C.O.OS(O)(=O)=O>[CH2:9]([C:8]([CH:5]1[CH2:4][CH2:3][CH:2]([CH3:1])[CH2:7][CH2:6]1)=[O:11])[CH3:10]
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
CC1CCC(CC1)C(CC)O
|
Name
|
Na2Cr2O7
|
Quantity
|
42.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Name
|
|
Quantity
|
210 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
After the mixture had been stirred for approximately 16 hours at 20-25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with MTBE
|
Type
|
WASH
|
Details
|
After washing with water
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
DISTILLATION
|
Details
|
the combined organic phases [lacuna] distilled
|
Type
|
DISTILLATION
|
Details
|
The distillation
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(=O)C1CCC(CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |